molecular formula C14H21BrClNO B1441184 3-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride CAS No. 1220032-71-2

3-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride

Cat. No. B1441184
M. Wt: 334.68 g/mol
InChI Key: UWRJINPHLNKCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride, also known as Compound A, is a compound used in various scientific research and industrial applications. It has a molecular weight of 334.68 g/mol .


Synthesis Analysis

The synthesis of piperidine derivatives, such as 3-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride, has been a subject of interest in recent scientific literature . One method involves the use of palladium and rhodium hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Molecular Structure Analysis

The InChI code for 3-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride is 1S/C11H14BrNO.ClH/c12-9-2-1-3-11 (8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H .


Physical And Chemical Properties Analysis

3-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride is a solid at room temperature . It should be stored in a sealed, dry environment .

Scientific Research Applications

Synthetic Methodologies and Heterocyclic Chemistry

  • The study of reactions of bromoethoxypyridines with lithium piperidide in piperidine reveals insights into heterocyclic chemistry, particularly the substitution reactions that can lead to the formation of new piperidinyl-substituted pyridines. This type of research is foundational in developing new synthetic methodologies for creating heterocyclic compounds, which are often key structures in pharmaceuticals and agrochemicals (Plas, Hijwegen, & Hertog, 2010).

Medicinal Chemistry and Drug Design

  • Research on the stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation highlights the importance of such methodologies in medicinal chemistry. The creation of new piperidine derivatives with specific stereochemistry can be critical for the development of drugs with desired pharmacological profiles (Mollet et al., 2011).

Pharmacological Research

  • The synthesis and characterization of new 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and their hydrochloride salts as potential dual antihypertensive agents demonstrate the ongoing interest in developing novel pharmacological agents. Such studies indicate the broader application of piperidine and its derivatives in discovering and optimizing therapeutic agents (Marvanová et al., 2016).

Antimicrobial and Antiviral Research

  • The synthesis and biological activity evaluation of complex piperidinyl compounds against fungal and viral pathogens underscore the role of such chemical entities in addressing global health challenges. The detailed structural characterization and biological activity assessment form the basis for the development of new antimicrobial and antiviral agents (Li et al., 2015).

properties

IUPAC Name

3-(4-bromo-2-propan-2-ylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c1-10(2)13-8-11(15)5-6-14(13)17-12-4-3-7-16-9-12;/h5-6,8,10,12,16H,3-4,7,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRJINPHLNKCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.